molecular formula C11H8ClNO3 B8577497 5-(Chloroacetyl)-8-hydroxy-2(1H)-quinolinone

5-(Chloroacetyl)-8-hydroxy-2(1H)-quinolinone

Cat. No. B8577497
M. Wt: 237.64 g/mol
InChI Key: ZXYHUDMEPGYCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04022776

Procedure details

1.7 g of the 5-chloroacetyl-8-chloroacetoxycarbostyril (VI) obtained in Example 5 was added to 50 ml of 10% aqueous hydrochloric acid followed by stirring at 95° to 100° C. for 2 hours. After cooling, the precipitated crystals were filtered, washed with water and then recrystallized from methanol to obtain 1.1 g of 5-chloroacetyl-8-hydroxycarbostyril (IV) having a melting point of 285°-286° C. (with decomposition) as pale yellow crystals.
Name
5-chloroacetyl-8-chloroacetoxycarbostyril
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]([O:15]C(=O)CCl)=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9](=[O:20])[NH:10]2)=[O:4]>Cl>[Cl:1][CH2:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9](=[O:20])[NH:10]2)=[O:4]

Inputs

Step One
Name
5-chloroacetyl-8-chloroacetoxycarbostyril
Quantity
1.7 g
Type
reactant
Smiles
ClCC(=O)C1=C2C=CC(NC2=C(C=C1)OC(CCl)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring at 95° to 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(=O)C1=C2C=CC(NC2=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.